![molecular formula C10H22Cl2N2 B13494958 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers, is a bicyclic amine compound. This compound is notable for its unique bicyclic structure, which includes a nitrogen atom within the ring system. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(propan-2-yl)-8-azabicyclo[32One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The use of photochemistry, such as [2 + 2] cycloaddition, has also been explored for the efficient synthesis of bicyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions: 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the amine group makes it reactive towards electrophiles, while the bicyclic structure can participate in ring-opening reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like trifluoroperacetic acid for Baeyer-Villiger oxidation , reducing agents for hydrogenation, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Baeyer-Villiger oxidation can lead to the formation of lactones, while substitution reactions can introduce various functional groups into the bicyclic structure.
Aplicaciones Científicas De Investigación
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a candidate for drug development, particularly in the design of compounds that target specific receptors or enzymes. The compound’s ability to undergo various chemical transformations also makes it useful in the study of reaction mechanisms and the development of new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, while the amine group can form hydrogen bonds or ionic interactions with target molecules. The exact pathways involved depend on the specific application and the target being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol dihydrochloride and other bicyclic amines. These compounds share the bicyclic structure but differ in the functional groups attached to the ring system.
Uniqueness: What sets 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride apart is its specific arrangement of atoms and the presence of diastereomers. This unique stereochemistry can lead to different biological activities and chemical reactivities compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H22Cl2N2 |
|---|---|
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-7(2)12-9-3-4-10(12)6-8(11)5-9;;/h7-10H,3-6,11H2,1-2H3;2*1H |
Clave InChI |
JIVXTYIIRDPPSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2CCC1CC(C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate](/img/structure/B13494878.png)
![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
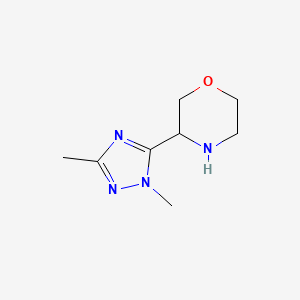
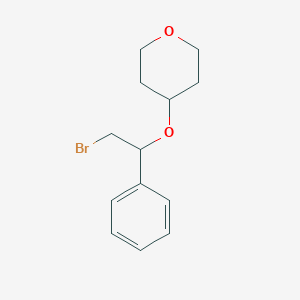
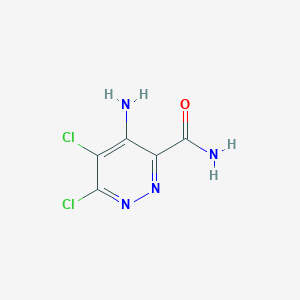
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)

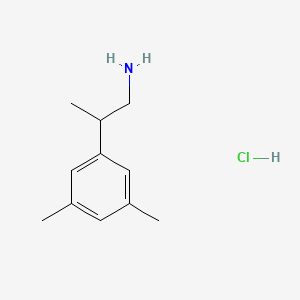
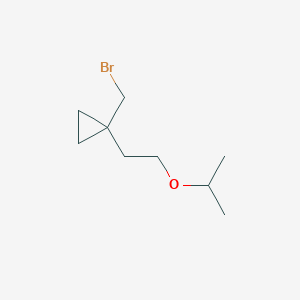



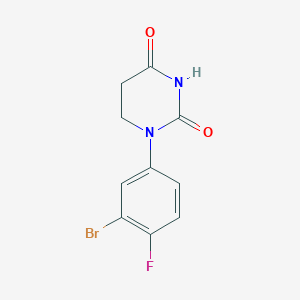
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
